N-[3-(1H-imidazol-1-yl)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide is a complex organic compound that features a combination of imidazole, thiazole, and chromen-2-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the chromen-2-one core, followed by the introduction of the thiazole and imidazole groups. Key steps include:
Formation of Chromen-2-one Core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate under basic conditions.
Thiazole Introduction: The thiazole ring can be introduced via a Hantzsch thiazole synthesis, involving the reaction of α-haloketones with thiourea.
Imidazole Attachment: The imidazole group is typically introduced through a nucleophilic substitution reaction using imidazole and an appropriate leaving group on the propyl chain.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole or thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biochemistry: It can be used as a probe to study enzyme interactions and protein-ligand binding due to its multiple functional groups.
Materials Science: The compound’s chromen-2-one core can be utilized in the development of fluorescent materials and sensors.
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide involves its interaction with specific molecular targets. The imidazole and thiazole rings can interact with enzymes or receptors, potentially inhibiting their activity. The chromen-2-one core may also play a role in binding to DNA or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **N-[3-(1H-imidazol-1-yl)propyl]-2-{[3-(2-methyl-1,3-thiazol-4-yl)-2-oxo-2H-chromen-7-yl]oxy}acetamide
- **this compound
Uniqueness
The uniqueness of this compound lies in its combination of imidazole, thiazole, and chromen-2-one moieties. This combination provides a diverse range of chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H20N4O4S |
---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-[3-(2-methyl-1,3-thiazol-4-yl)-2-oxochromen-7-yl]oxyacetamide |
InChI |
InChI=1S/C21H20N4O4S/c1-14-24-18(12-30-14)17-9-15-3-4-16(10-19(15)29-21(17)27)28-11-20(26)23-5-2-7-25-8-6-22-13-25/h3-4,6,8-10,12-13H,2,5,7,11H2,1H3,(H,23,26) |
InChI Key |
GLVYVMQSLNQJPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC3=C(C=C(C=C3)OCC(=O)NCCCN4C=CN=C4)OC2=O |
Origin of Product |
United States |
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